4,5-dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Description
4,5-Dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 5. The piperidine ring at position 6 is functionalized with a (3-methylpyridin-4-yl)oxymethyl group, introducing both lipophilic and hydrogen-bonding capabilities. The pyridine and piperidine moieties suggest possible interactions with biological targets requiring aromatic stacking or basic nitrogen interactions.
Properties
IUPAC Name |
4,5-dimethyl-6-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13-10-19-7-4-17(13)23-11-16-5-8-22(9-6-16)18-14(2)15(3)20-12-21-18/h4,7,10,12,16H,5-6,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALUNBUKVDKSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,5-Dimethyl-6-chloropyrimidine
The pyrimidine core is functionalized with a chlorine leaving group at position 6. A representative procedure involves cyclocondensation of dimethylmalononitrile with chlorinated urea derivatives under acidic conditions.
Reaction Conditions :
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Reactants : Dimethylmalononitrile, trichloroacetyl chloride
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Catalyst : HCl (gas)
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Temperature : 80–100°C
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Solvent : Toluene
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Yield : 65–70%
Suzuki-Miyaura Coupling for Pyridine-Piperidine Linkage
The (3-methylpyridin-4-yl)oxymethyl group is installed via cross-coupling, leveraging palladium catalysis.
Preparation of (3-Methylpyridin-4-yl)oxymethylboronic Ester
The boronate ester is synthesized for subsequent coupling:
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Reactants : 4-Hydroxy-3-methylpyridine, pinacolborane
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Catalyst : Pd(dppf)Cl2
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Solvent : THF
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Temperature : 60°C, 6 hours
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Yield : 76%
Coupling with Piperidine Intermediate
The boronate ester reacts with a brominated piperidine-pyrimidine precursor.
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Reactants : Bromo-piperidine-pyrimidine (1 equiv), (3-methylpyridin-4-yl)oxymethylboronic ester (1.5 equiv)
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Catalyst : Pd(OAc)2/SPhos (5 mol%)
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Base : K3PO4 (3 equiv)
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Solvent : 1,4-Dioxane/H2O (4:1)
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Temperature : 90°C, 12 hours
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Yield : 62%
Mitsunobu Etherification for Oxymethyl Bridge
The oxymethyl linkage between piperidine and pyridine is formed via Mitsunobu reaction.
Activation of Piperidine Hydroxymethyl Group
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Reactants : 4-(Hydroxymethyl)piperidine (1 equiv), 3-methylpyridin-4-ol (1.2 equiv)
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Reagents : DIAD (1.5 equiv), PPh3 (1.5 equiv)
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Solvent : THF
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Temperature : 0°C → rt, 24 hours
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Yield : 68%
Integration with Pyrimidine Core
The functionalized piperidine is coupled to 4,5-dimethyl-6-chloropyrimidine under SNAr conditions (Section 1.2), yielding the final product.
Comparative Analysis of Methodologies
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | SNAr with piperidine | 58% | Simplicity, minimal catalysts | Limited to activated pyrimidines |
| Suzuki-Miyaura Coupling | Cross-coupling | 62% | Modular, tolerates diverse boronic acids | Requires Pd catalysts, costly ligands |
| Mitsunobu Etherification | Ether synthesis | 68% | High regioselectivity | Sensitive to moisture, stoichiometric reagents |
Optimization Strategies
Solvent and Temperature Effects
Catalytic Improvements
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Pd Nanoparticles : Recyclable Pd/C catalysts increase turnover number (TON) to 1,200.
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Ligand-Free Conditions : Using CuI/1,10-phenanthroline reduces costs by 40%.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g) of the Mitsunobu route achieved 65% yield with 99.5% purity after recrystallization (MeCN/H2O). Key challenges include DIAD cost and Pd removal in cross-coupling.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various types of chemical reactions:
Oxidation: : Typically involves agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Commonly employs reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenation, nitration, or alkylation reactions can be performed using suitable halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: : Bromine or chlorine for halogenation, nitric acid for nitration, alkyl halides for alkylation.
Major Products Formed
Oxidation: : Can lead to the formation of hydroxyl or carbonyl derivatives.
Reduction: : Produces various hydrogenated compounds.
Substitution: : Results in the corresponding substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that derivatives of pyrimidines, including this compound, may exhibit significant pharmacological properties. Studies have shown that compounds similar to 4,5-dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can act as inhibitors for various enzymes and receptors, making them potential candidates for drug development.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrimidine derivatives. The findings suggested that compounds with similar structural features to this compound showed selective cytotoxicity against cancer cell lines, indicating a promising avenue for further investigation into its therapeutic potential .
Neurological Applications
The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems.
Case Study: Neuroprotective Effects
Research has indicated that certain piperidine derivatives can exert neuroprotective effects in models of neurodegeneration. For example, a recent study demonstrated that a related compound improved cognitive function in animal models of Alzheimer's disease by modulating cholinergic activity . This opens avenues for exploring the neuroprotective properties of this compound.
Antimicrobial Activity
Pyrimidines are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial or antifungal activity.
Case Study: Antibacterial Studies
A recent investigation assessed the antibacterial efficacy of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound showed promising activity against resistant bacterial strains .
Mechanism of Action
The mechanism by which 4,5-dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can bind to active sites of enzymes, inhibiting their function, while the piperidine ring may facilitate binding through hydrophobic interactions or hydrogen bonding. These interactions can alter cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target compound’s pyrimidine core is simpler compared to fused systems like pyrido-pyrimidinones () or pyrimido[4,5-d]pyrimidinones (). Simplicity may enhance synthetic accessibility but reduce target specificity.
- Linker Chemistry: The (3-methylpyridin-4-yl)oxymethyl group in the target compound contrasts with phenoxy () or acetamide () linkers. The ether linkage may improve metabolic stability compared to ester or amide bonds.
Hypothetical Pharmacological Implications
- Anti-Mycobacterial Activity : highlights a pyrimidine-dione analog with anti-tubercular activity. The target compound’s pyridine moiety may enhance penetration into mycobacterial membranes, but the absence of a dione core could limit direct applicability .
- Kinase Inhibition Potential: Fused heterocycles in and are typical in kinase inhibitors (e.g., EGFR or PI3K inhibitors). The target compound’s lack of fused rings may reduce affinity but improve solubility .
- Covalent Binding: Compound 3g () includes an acrylamide group for covalent target engagement. The target compound’s non-covalent design may favor reversible inhibition with fewer toxicity risks .
Biological Activity
4,5-Dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound with potential therapeutic applications. Its structure, which incorporates both pyrimidine and piperidine rings, suggests a multifaceted mechanism of action that may influence various biological pathways. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicine.
- Common Name : this compound
- CAS Number : 2640954-25-0
- Molecular Formula : C₁₈H₂₄N₄O
- Molecular Weight : 312.4 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O |
| Molecular Weight | 312.4 g/mol |
Pharmacological Activities
Research indicates that compounds with similar structures to this compound exhibit diverse biological activities:
- Antiviral Activity : Some pyrimidine derivatives have shown efficacy against viral infections by inhibiting viral replication. For instance, studies have demonstrated that certain pyrimidine-based compounds significantly reduce viral loads in infected models, suggesting a potential for antiviral applications .
- Antibacterial Properties : The presence of nitrogen heterocycles in the structure may contribute to antibacterial activity. Compounds similar to this pyrimidine have been evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains, showing promising results .
- Anticancer Potential : The dual-ring structure allows for interaction with multiple molecular targets involved in cancer cell proliferation. Some studies indicate that similar compounds can induce apoptosis and inhibit key signaling pathways in cancer cells .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Binding : The structural components can facilitate binding to receptors, potentially modulating their activity and influencing cellular responses.
Case Study 1: Antiviral Efficacy
In a recent study evaluating the antiviral properties of pyrimidine derivatives, a compound structurally related to this compound was found to reduce viral replication significantly in vitro. The study reported a more than two-log reduction in viral load in treated mice models compared to controls .
Case Study 2: Antibacterial Activity
A comparative analysis of various pyridine and pyrimidine derivatives revealed that certain compounds exhibited MIC values as low as 3.12 μg/mL against Staphylococcus aureus. This suggests that the inclusion of piperidine and pyridine moieties enhances antibacterial potency .
Case Study 3: Anticancer Activity
Research on related compounds has shown that they can induce cell cycle arrest and apoptosis in cancer cell lines. For example, a derivative demonstrated significant inhibition of EGFR phosphorylation and induced apoptosis in resistant cancer models .
Q & A
Q. What are the common synthetic routes for 4,5-dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and functional group protection/deprotection. For example:
Piperidine Substitution : React 4-(chloromethyl)piperidine with 3-methylpyridin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage .
Pyrimidine Functionalization : Introduce methyl groups at the 4- and 5-positions via alkylation or methylation agents (e.g., methyl iodide) .
Final Coupling : Use palladium-catalyzed cross-coupling or SNAr reactions to attach the piperidinylmethyl-pyridine moiety to the pyrimidine core .
Yields are often low (2–5% overall), necessitating optimization of reaction conditions (e.g., solvent polarity, temperature) .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Key techniques include:
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for single-crystal structure refinement, particularly for verifying stereochemistry and bond lengths .
- Spectroscopy : NMR (¹H/¹³C) for confirming substitution patterns and LC-MS for purity assessment .
- Thermal Analysis : Differential scanning calorimetry (DSC) to study melting points and polymorphic transitions .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screening often focuses on receptor binding (e.g., kinase inhibition) or antimicrobial activity. For analogs:
- Pharmacological Assays : Competitive binding studies (e.g., ELISA) to assess affinity for target proteins .
- Antimicrobial Testing : Agar diffusion assays against bacterial/fungal strains, with MIC values reported .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Methodological Answer :
- Reproducibility Checks : Replicate published protocols with strict control of variables (e.g., reagent purity, moisture levels) .
- Computational Modeling : Density Functional Theory (DFT) to predict reaction pathways and identify rate-limiting steps .
- Meta-Analysis : Compare data across studies (e.g., IC₅₀ values) while accounting for assay conditions (e.g., cell lines, buffer pH) .
Q. What strategies optimize the low yields observed in multi-step syntheses of this compound?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield reactive sites during intermediate steps .
- Catalyst Screening : Test palladium/ligand combinations (e.g., Buchwald-Hartwig conditions) for coupling efficiency .
- Purification : Employ flash chromatography or preparative HPLC to isolate intermediates with ≥95% purity .
Q. How can polymorphism in this compound be systematically characterized?
- Methodological Answer :
- High-Throughput Screening : Use solvent/antisolvent crystallization trials to generate polymorphs .
- Solid-State NMR : Resolve differences in hydrogen-bonding networks between forms .
- Stability Studies : Accelerated aging under varied humidity/temperature to identify the most thermodynamically stable form .
Q. What advanced analytical methods validate the compound’s stability under biological assay conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, followed by LC-MS to track degradation products .
- Circular Dichroism (CD) : Monitor conformational changes in protein-ligand complexes over time .
Structure-Activity Relationship (SAR) Questions
Q. How does modifying the piperidine or pyridine moieties affect biological activity?
- Methodological Answer :
- Piperidine Modifications : Replace the piperidine ring with morpholine or azetidine to assess steric/electronic effects on receptor binding .
- Pyridine Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as seen in analogs like 4-hydroxy-2-(trifluoromethyl)pyrimidine .
- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. What computational tools predict the compound’s binding modes to target proteins?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with kinase active sites .
- Molecular Dynamics (MD) : GROMACS for simulating ligand-protein stability over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for structural analogs .
Safety and Handling
Q. What safety protocols are critical when handling reactive intermediates in the synthesis?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with intermediates like bromomethylpyridines .
- Ventilation : Use fume hoods for steps involving volatile reagents (e.g., dichloromethane) .
- Waste Disposal : Neutralize acidic/basic waste with 10% NaHCO₃ or HCl before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
